molecular formula C22H14O8 B8144362 2,5-bis(4-carboxyphenyl)terephthalic acid

2,5-bis(4-carboxyphenyl)terephthalic acid

Cat. No.: B8144362
M. Wt: 406.3 g/mol
InChI Key: AMSDUJSGRUNTLC-UHFFFAOYSA-N
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Description

2,5-bis(4-carboxyphenyl)terephthalic acid is a useful research compound. Its molecular formula is C22H14O8 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isolation of Polymeric Complexes

    This compound is used in the isolation of novel polymeric complexes with unusual magnetic properties (Zhang et al., 2015).

  • Synthesis of Coordination Polymers

    It is involved in the synthesis of novel coordination polymers with transition metal cations, which are significant for their structural and magnetic properties (Lv et al., 2014).

  • Study of Hydrogen Bonding in Crystal Structures

    The crystal structures of its derivatives are studied to understand the influence of hydrogen bonding potential on crystal packing (Owczarzak et al., 2013).

  • Preparation of Metal-Organic Frameworks (MOFs)

    Tetracarboxylate ligands, such as this compound, are used to prepare MOFs with different structures and properties, including 3D supramolecular frameworks (Lü et al., 2016).

  • Hosts for Ferroelectric Systems

    These compounds are excellent hosts for ferroelectric systems and are useful in electronic components (Gray et al., 1989).

  • Nonlinear Optical Properties

    Fluorinated terphenyl compounds show potential as efficient third-order nonlinear optical molecules (Adeel et al., 2021).

  • Temperature Measurement in Microelectronics

    Certain derivatives are used in lanthanide metal-organic frameworks for temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).

  • Selective Sensing and Catalytic Applications

    Some polymers based on this compound demonstrate magnetic properties, selective sensing of ions, and have catalytic applications (Kang et al., 2015).

Properties

IUPAC Name

2,5-bis(4-carboxyphenyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-18(22(29)30)16(10-17(15)21(27)28)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDUJSGRUNTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.